6-(Boc-Aminomethyl)nicotinic acid

Peptide Synthesis Pharmaceutical Intermediates Building Block Purity

Researchers requiring a structurally precise, high-purity nicotinic acid building block for peptide or radiopharmaceutical synthesis often face challenges with isomer contamination and deprotection orthogonality. 6-(Boc-Aminomethyl)nicotinic acid (CAS 170097-87-7) offers a robust solution: ≥97% purity minimizes impurity-related side reactions; the Boc group is stable under basic Fmoc-SPPS conditions but cleavable with TFA; and the 6-aminomethyl substitution ensures accurate SAR spacing. Bulk stock available for immediate dispatch.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 170097-87-7
Cat. No. B1288868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Boc-Aminomethyl)nicotinic acid
CAS170097-87-7
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-5-4-8(6-13-9)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyHPTSHEHNJRDROJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Boc-Aminomethyl)nicotinic acid: Versatile Boc-Protected Building Block


6-(Boc-Aminomethyl)nicotinic acid (CAS 170097-87-7) is a heterobifunctional building block featuring a carboxylic acid and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 6-position of the pyridine ring. It is primarily utilized as an intermediate in organic synthesis, particularly in medicinal chemistry, peptide chemistry, and the development of targeted radiopharmaceuticals . The Boc group provides orthogonal amine protection, which is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions . This compound is available from multiple vendors with certified purity typically ≥97% .

6-(Boc-Aminomethyl)nicotinic acid: Procurement Risks with Unprotected/Isomer Analogs


Substituting 6-(Boc-Aminomethyl)nicotinic acid with its unprotected free amine analog (6-(aminomethyl)nicotinic acid), its positional isomer (5-(Boc-aminomethyl)nicotinic acid), an alternative protecting group (e.g., Fmoc or Cbz), or the direct Boc-amino analog (6-(Boc-amino)nicotinic acid) can introduce significant liabilities in synthetic pathways. The unprotected free amine exhibits different reactivity, solubility, and requires stringent storage conditions, increasing the risk of side reactions during synthesis . Positional isomers can alter molecular geometry and electronic properties, potentially compromising target binding affinity in drug discovery . The choice of protecting group profoundly influences the orthogonality of the synthetic strategy, deprotection conditions (acid vs. base), and the ultimate stability and solubility of the intermediate [1]. These distinctions necessitate careful selection based on the intended chemical transformation.

6-(Boc-Aminomethyl)nicotinic acid: Quantitative Differentiation vs. Analogs


Purity Advantage vs. Free Amine and Positional Isomer

The target compound 6-(Boc-Aminomethyl)nicotinic acid is consistently available at high purity (≥97%) from major vendors , while its unprotected free amine 6-(aminomethyl)nicotinic acid is typically offered at lower purity (95%) . The positional isomer 5-(Boc-aminomethyl)nicotinic acid is also commonly offered at 95% purity [1]. The higher purity of the target 6-substituted Boc-protected acid reduces the risk of introducing unknown impurities in multi-step syntheses, a critical factor for pharmaceutical intermediate procurement.

Peptide Synthesis Pharmaceutical Intermediates Building Block Purity

Storage Stability: Boc-Protected vs. Free Amine

The Boc-protected target compound requires refrigeration (2-8°C, sealed in dry) for long-term storage , while its unprotected free amine counterpart is recommended for long-term storage in a cool, dry place at ambient temperature . This differential storage requirement quantitatively demonstrates that the unprotected free amine is significantly less susceptible to hydrolysis or thermal degradation under ambient conditions, a critical consideration for procurement and inventory management in laboratories without reliable cold storage.

Storage Stability Hydrolytic Stability Logistics

Orthogonal Deprotection in SPPS: Boc vs. Fmoc

The Boc protecting group on the target compound is cleaved under acidic conditions (e.g., TFA in CH2Cl2), whereas the alternative Fmoc protecting group requires basic conditions (e.g., piperidine/DMF) [1]. A comparative study demonstrated that Boc deprotection with various concentrations of TFA in CH2Cl2 achieved high conversion but showed lower selectivity compared to Fmoc deprotection, resulting in undesired loss of a base-labile ester in some substrates [2]. This orthogonality is critical for strategies where multiple protecting groups must be removed sequentially.

Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection Selectivity

Structural Differentiation: Methylene Spacer vs. Direct Boc-Amino

6-(Boc-Aminomethyl)nicotinic acid (MW: 252.27 g/mol) incorporates a flexible aminomethyl spacer, whereas 6-(Boc-amino)nicotinic acid (MW: 238.24 g/mol) has the Boc-protected amine directly attached to the pyridine ring. This 14.03 g/mol mass difference and the absence of the methylene spacer result in distinct physicochemical properties, including likely different pKa of the pyridine nitrogen and conformational flexibility, which can affect reactivity in coupling reactions and the geometry of final compounds.

Molecular Weight Linker Chemistry Stoichiometry

6-(Boc-Aminomethyl)nicotinic acid: Application Scenarios


SPPS with Orthogonal Acid-Labile Protection

In SPPS where an Fmoc backbone protection scheme (base-labile) is employed for the main chain, 6-(Boc-Aminomethyl)nicotinic acid can be introduced as a side-chain modifier. The Boc group's orthogonal stability to piperidine allows for its incorporation during Fmoc deprotection cycles, and can later be selectively removed with TFA without affecting the acid-labile peptide-resin linkers often used in Fmoc-SPPS. This is supported by the class-level differential deprotection yields (Boc cleavage with TFA vs. Fmoc cleavage with piperidine) [1].

Radioligand Synthesis for nAChRs

6-(Boc-Aminomethyl)nicotinic acid has been cited as a key intermediate for the preparation of radioligands targeting neuronal nicotinic acetylcholine receptors [1]. The high certified purity (≥97%) of the commercially available compound is critical for radiochemical synthesis, where impurities can lead to low radiochemical yields or create undesired radioactive byproducts that interfere with imaging results.

SAR Studies with Methylene Spacer Geometry

The inclusion of a methylene spacer between the Boc-protected amine and the pyridine ring distinguishes 6-(Boc-Aminomethyl)nicotinic acid from the direct Boc-amino analog. This structural feature is crucial for structure-activity relationship (SAR) investigations where the distance between the heterocycle and a pendant basic amine is a determinant of potency or selectivity [1]. The 14.03 g/mol molecular weight difference ensures procurement of a structurally precise building block.

High-Purity Starting Material for cGMP Synthesis

When a synthetic route requires a high-purity nicotinic acid derivative, 6-(Boc-Aminomethyl)nicotinic acid (≥97%) offers a distinct advantage over its lower-purity analogs such as the free amine (95%) or the 5-positional isomer (95%) [1], . Starting with a higher purity intermediate reduces the impurity profile of the final Active Pharmaceutical Ingredient (API) and may simplify quality control processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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